4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
CAS No.: 941899-61-2
Cat. No.: VC6587115
Molecular Formula: C26H24N2O3S
Molecular Weight: 444.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941899-61-2 |
|---|---|
| Molecular Formula | C26H24N2O3S |
| Molecular Weight | 444.55 |
| IUPAC Name | 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C26H24N2O3S/c1-16-6-4-9-21-22(16)27-25(32-21)28-24(29)18-12-10-17(11-13-18)15-30-20-8-5-7-19-14-26(2,3)31-23(19)20/h4-13H,14-15H2,1-3H3,(H,27,28,29) |
| Standard InChI Key | QPHFDDUYHLNXDQ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC5=C4OC(C5)(C)C |
Introduction
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that combines several functional groups, including a benzofuran, a benzothiazole, and a benzamide moiety. This compound is of interest due to its potential biological activities, such as antimicrobial or anticancer properties, which are common in molecules with similar structural features.
Synthesis
The synthesis of this compound would likely involve multiple steps, starting with the preparation of its key components: the benzofuran and benzothiazole moieties. A general approach might include:
-
Preparation of Benzofuran Moiety: This could involve the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, followed by conversion into its 7-yl oxy derivative.
-
Preparation of Benzothiazole Moiety: This involves synthesizing 4-methylbenzo[d]thiazol-2-amine.
-
Coupling and Formation of Benzamide: The final step would involve coupling the benzothiazole amine with a benzoyl chloride derivative containing the benzofuran moiety.
Biological Activities
Compounds with similar structures have shown promise in biological assays. For example, benzothiazole derivatives are known for their antimicrobial and anticancer activities . The presence of a benzofuran ring may enhance these properties due to its potential bioactivity.
Research Findings
While specific research findings on this exact compound are not available, related compounds have demonstrated significant biological activities:
-
Antimicrobial Activity: Benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity: These compounds can exhibit potent anticancer effects, often surpassing standard drugs in efficacy .
Data Tables
Given the lack of specific data on this compound, a hypothetical table summarizing potential properties and activities based on related compounds might look like this:
| Property/Activity | Hypothetical Value | Notes |
|---|---|---|
| Molecular Weight | Estimated ~450 g/mol | Based on components |
| Antimicrobial Activity | Potent against Gram+/- | Similar compounds |
| Anticancer Activity | Effective against cancer cell lines | Similar compounds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume